6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid
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Overview
Description
6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid is a synthetic organic compound belonging to the picolinic acid family This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 5th position, and a trifluoromethoxy group at the 3rd position on the picolinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid typically involves multi-step organic reactions. One common method includes the chlorination of 5-methyl-3-(trifluoromethoxy)picolinic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
- Substituted derivatives with various functional groups replacing the chlorine atom.
- Oxidized or reduced forms of the original compound.
- Coupled products with extended molecular frameworks.
Scientific Research Applications
6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its structural similarity to known active compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its target, while the chlorine and methyl groups may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Picloram: A picolinic acid derivative used as a herbicide.
Clopyralid: Another picolinic acid-based herbicide with similar structural features.
Halauxifen-methyl: A synthetic auxin herbicide with a picolinic acid backbone.
Uniqueness: 6-Chloro-5-methyl-3-(trifluoromethoxy)picolinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for the development of new agrochemicals and pharmaceuticals.
Properties
Molecular Formula |
C8H5ClF3NO3 |
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Molecular Weight |
255.58 g/mol |
IUPAC Name |
6-chloro-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5ClF3NO3/c1-3-2-4(16-8(10,11)12)5(7(14)15)13-6(3)9/h2H,1H3,(H,14,15) |
InChI Key |
UWQKYQDHDYNXJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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